molecular formula C10H15N3O5 B12392087 1-(2,3-Dideoxy-|A-D-erythro-hexo pyranosyl)cytosine

1-(2,3-Dideoxy-|A-D-erythro-hexo pyranosyl)cytosine

Cat. No.: B12392087
M. Wt: 257.24 g/mol
InChI Key: PPUDLEUZKVJXSZ-PELMPBBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dideoxy-|A-D-erythro-hexo pyranosyl)cytosine is an organic compound with significant applications in life sciences research. It is a nucleoside analog, which means it mimics the structure of naturally occurring nucleosides. This compound is particularly useful in studies related to DNA synthesis and repair, as well as in the development of antiviral and anticancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dideoxy-|A-D-erythro-hexo pyranosyl)cytosine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

1-(2,3-Dideoxy-|A-D-erythro-hexo pyranosyl)cytosine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,3-Dideoxy-|A-D-erythro-hexo pyranosyl)cytosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-Dideoxy-|A-D-erythro-hexo pyranosyl)cytosine involves its incorporation into DNA during replication. Once incorporated, it inhibits further DNA synthesis, leading to the termination of the DNA chain. This property makes it effective in stopping the proliferation of cancer cells and viruses. The compound targets DNA polymerases and other enzymes involved in DNA replication .

Comparison with Similar Compounds

1-(2,3-Dideoxy-|A-D-erythro-hexo pyranosyl)cytosine is unique compared to other nucleoside analogs due to its specific deoxygenation at the 2,3 positions. Similar compounds include:

    2’,3’-Dideoxycytidine: Another nucleoside analog used in antiviral therapies.

    2’,3’-Didehydro-2’,3’-dideoxythymidine: Known for its use in HIV treatment.

    2’,3’-Dideoxyadenosine: Studied for its potential in cancer therapy

Properties

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C10H15N3O5/c1-10(17)7(15)5(4-14)18-8(10)13-3-2-6(11)12-9(13)16/h2-3,5,7-8,14-15,17H,4H2,1H3,(H2,11,12,16)/t5-,7+,8-,10?/m1/s1

InChI Key

PPUDLEUZKVJXSZ-PELMPBBBSA-N

Isomeric SMILES

CC1([C@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)O

Canonical SMILES

CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)O

Origin of Product

United States

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